4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione 4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920640
InChI: InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)7-11(18)9-3-4-10-8(6-9)2-1-5-17-10/h1-6H,7H2
SMILES:
Molecular Formula: C13H8F3NO2
Molecular Weight: 267.20 g/mol

4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione

CAS No.:

Cat. No.: VC15920640

Molecular Formula: C13H8F3NO2

Molecular Weight: 267.20 g/mol

* For research use only. Not for human or veterinary use.

4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione -

Specification

Molecular Formula C13H8F3NO2
Molecular Weight 267.20 g/mol
IUPAC Name 4,4,4-trifluoro-1-quinolin-6-ylbutane-1,3-dione
Standard InChI InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)7-11(18)9-3-4-10-8(6-9)2-1-5-17-10/h1-6H,7H2
Standard InChI Key KRSLZAISYKFNLX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)C(=O)CC(=O)C(F)(F)F)N=C1

Introduction

Structural and Molecular Characteristics

The molecular structure of 4,4,4-trifluoro-1-(quinolin-6-yl)butane-1,3-dione combines a planar quinoline heterocycle with a β-diketone functional group. The trifluoromethyl group at the C4 position enhances the compound’s lipophilicity and metabolic stability, traits highly desirable in drug design . Key structural parameters include:

  • Bond lengths: The diketone moiety (C=O\text{C=O}) typically exhibits bond lengths of ~1.21 Å, while the C-F\text{C-F} bonds in the trifluoromethyl group measure ~1.33 Å, consistent with analogous fluorinated compounds .

  • Electronic effects: The electron-deficient trifluoromethyl group polarizes the diketone system, increasing its reactivity toward nucleophilic agents and metal ions .

Comparative analysis with structurally similar compounds reveals distinct differences in electronic and steric properties (Table 1) .

Table 1: Structural Comparison of Trifluorobutane-1,3-dione Derivatives

Compound NameMoietyMolecular FormulaMolar Mass (g/mol)Key Features
4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dioneQuinolineC13H8F3NO2\text{C}_{13}\text{H}_{8}\text{F}_{3}\text{NO}_{2}267.2Enhanced aromaticity, potential bioactivity
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione4-MethylphenylC11H9F3O2\text{C}_{11}\text{H}_{9}\text{F}_{3}\text{O}_{2}230.18Intermediate in NSAID synthesis
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dioneThiopheneC8H5F3O2S\text{C}_{8}\text{H}_{5}\text{F}_{3}\text{O}_{2}\text{S}222.18Forms octahedral Ni(II) complexes
4,4,4-Trifluoro-1-phenylbutane-1,3-dionePhenylC10H7F3O2\text{C}_{10}\text{H}_{7}\text{F}_{3}\text{O}_{2}216.16Benchmark for spectroscopic studies

Synthesis and Manufacturing

The synthesis of 4,4,4-trifluoro-1-(quinolin-6-yl)butane-1,3-dione is inferred from analogous routes described in patent literature . A representative multi-step process involves:

  • Condensation of ethyl trifluoroacetate and ethyl acetate:

    CF3COOEt+CH3COOEtbaseCF3C(O)CH2COOEt\text{CF}_3\text{COOEt} + \text{CH}_3\text{COOEt} \xrightarrow{\text{base}} \text{CF}_3\text{C(O)CH}_2\text{COOEt}

    This step yields ethyl 4,4,4-trifluoro-3-oxobutanoate, a key intermediate.

  • Acid-catalyzed hydrolysis:

    CF3C(O)CH2COOEtH+CF3C(O)CH2COOH\text{CF}_3\text{C(O)CH}_2\text{COOEt} \xrightarrow{\text{H}^+} \text{CF}_3\text{C(O)CH}_2\text{COOH}

    The resulting acid is treated with thionyl chloride to form the acyl chloride.

  • Friedel-Crafts acylation:

    CF3C(O)CH2COCl+QuinolineAlCl3CF3C(O)CH2C(O)Quinolin-6-yl\text{CF}_3\text{C(O)CH}_2\text{COCl} + \text{Quinoline} \xrightarrow{\text{AlCl}_3} \text{CF}_3\text{C(O)CH}_2\text{C(O)Quinolin-6-yl}

    Aluminum chloride catalyzes the electrophilic substitution of the quinoline ring, affording the final product .

Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to achieving yields >90% .

Physicochemical Properties

Experimental and computational studies provide insights into the compound’s behavior:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic trifluoromethyl and quinoline groups .

  • Thermal stability: Differential scanning calorimetry (DSC) reveals a melting point of ~145–150°C, with decomposition above 250°C .

  • Spectroscopic signatures:

    • IR: Strong absorptions at 1715 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch) .

    • 1^1H NMR: Quinoline protons appear as a multiplet at δ 7.5–8.9 ppm, while the diketone methylene group resonates at δ 4.2 ppm .

SupplierProduct CodePurityPackagingPrice (USD)Last Updated
ChemenuCM22287795%1 g4392021-12-16
CrysdotCD5100172395+%1 g4652021-12-16
Alichem1805709118N/A1 g724.532021-12-16

Future Research Directions

  • Pharmacological profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.

  • Materials science: Development of luminescent metal complexes for optoelectronic devices.

  • Synthetic methodology: Exploration of greener catalysts (e.g., ionic liquids) to improve reaction efficiency.

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